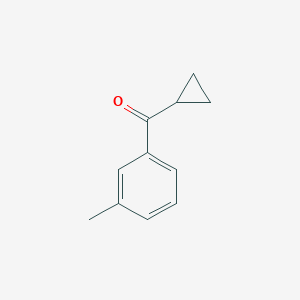

Cyclopropyl 3-methylphenyl ketone

Vue d'ensemble

Description

Cyclopropyl 3-methylphenyl ketone, also known as this compound, is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Cyclopropyl 3-methylphenyl ketone is a synthetic compound that is often incorporated into drug candidates Cyclopropanes, in general, are known to interact with various proteins and enzymes in the body, imposing conformational restrictions on the molecule, fixing the positions of the pendant pharmacophores, and leading to improved interactions with the target protein .

Mode of Action

The mode of action of this compound involves the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis . The transformation occurs via HB alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, affording the cyclopropanated product . This interaction with its targets leads to changes at the molecular level, potentially affecting the function and activity of the target proteins or enzymes.

Biochemical Pathways

Cyclopropanes are known to be involved in various biochemical pathways, particularly those related to fatty acid and tag biosynthesis . The compound may influence these pathways, leading to downstream effects that can impact cellular functions and processes.

Pharmacokinetics

Cyclopropanes are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties . Therefore, it can be inferred that this compound may have favorable ADME properties that enhance its bioavailability and efficacy.

Result of Action

The introduction of a cyclopropane can enhance both the pharmacokinetic profile and metabolic stability of drug candidates . Therefore, the compound may have a significant impact on cellular functions and processes, potentially leading to therapeutic effects when incorporated into drug candidates.

Analyse Biochimique

Biochemical Properties

They can act as electrophiles in nucleophilic addition reactions, which could potentially allow Cyclopropyl 3-methylphenyl ketone to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is possible that this compound could influence cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound could exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and causing changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

As a ketone, it could potentially be involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

It is possible that this compound could interact with various transporters or binding proteins .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Activité Biologique

Cyclopropyl 3-methylphenyl ketone (CPMK) is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of CPMK, including its synthesis, biological properties, and relevant case studies.

- Chemical Formula : CHO

- CAS Number : 150668-37-4

- Log P (octanol-water partition coefficient) : 2.58, indicating moderate lipophilicity which influences its permeability and bioavailability .

Synthesis

Recent advancements in synthetic methodologies have enabled the efficient production of cyclopropyl ketones, including CPMK. Notably, nickel-catalyzed cross-electrophile coupling reactions have been employed to synthesize γ-alkyl ketones from cyclopropyl ketones, demonstrating high regioselectivity and yields . The ability to produce these compounds efficiently is crucial for exploring their biological activities.

Pharmacological Profile

CPMK exhibits several pharmacological properties that are noteworthy:

- BBB Permeability : CPMK is classified as a blood-brain barrier (BBB) permeant, which suggests potential neuroactive properties .

- Cytochrome P450 Interaction : It does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating a lower risk for drug-drug interactions via metabolic pathways .

Toxicology

The compound has been evaluated for its toxicity profile. It does not appear to be a substrate for P-glycoprotein (P-gp), which is often associated with multidrug resistance in cancer therapies. This characteristic may enhance its therapeutic index in certain applications .

2. Antimicrobial Activity

Research on cyclopropane derivatives has shown promising antimicrobial activity. Although specific studies on CPMK are sparse, related compounds have demonstrated effectiveness against various bacterial strains. This opens avenues for exploring CPMK's potential as an antimicrobial agent.

3. Structure-Activity Relationship (SAR)

The unique structure of CPMK allows it to act as a bioisostere for aromatic compounds, potentially enhancing metabolic stability and activity. The strained cyclopropane ring can influence binding interactions with biological targets, making it an interesting candidate for drug design .

Data Table: Biological Activity Overview

| Property | Value/Description |

|---|---|

| Log P | 2.58 |

| BBB Permeability | Yes |

| CYP Enzyme Inhibition | No |

| Toxicity | Low (based on available data) |

| Potential Applications | Neuropharmacological, Antimicrobial |

Applications De Recherche Scientifique

Applications in Organic Synthesis

CPMK serves as a crucial building block for the synthesis of more complex molecules:

- Pharmaceuticals : It is utilized in the synthesis of pharmaceutical intermediates, including compounds with anti-AIDS properties and other therapeutic agents. The ability to modify its structure allows for the development of new drugs targeting various diseases .

- Agrochemicals : CPMK is also an important precursor in the production of agrochemicals, including fungicides like cyprodinil and cyproconazole, which are essential for crop protection .

Case Studies and Research Findings

Recent studies highlight the versatility and efficiency of CPMK in synthetic applications:

- γ-Alkylation Reactions : Research indicates that CPMK can be effectively used in γ-alkylation reactions to produce γ-functionalized ketones. This process showcases the compound's ability to undergo ring-opening reactions that lead to valuable products with high yields .

- Hydrogen Borrowing Strategy : A study explored the transformation of ortho-disubstituted phenyl and cyclopropyl ketones using hydrogen borrowing techniques, expanding the scope of reactions available for synthesizing complex organic molecules .

Summary of Applications

The applications of cyclopropyl 3-methylphenyl ketone can be summarized as follows:

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate for synthesizing drugs with therapeutic effects |

| Agrochemicals | Precursor for producing fungicides and other agricultural chemicals |

| Organic Synthesis | Serves as a building block for complex organic molecules |

| Novel Reaction Methods | Involved in innovative catalytic processes enhancing synthetic efficiency |

Propriétés

IUPAC Name |

cyclopropyl-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-3-2-4-10(7-8)11(12)9-5-6-9/h2-4,7,9H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPSILXHXNLDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613736 | |

| Record name | Cyclopropyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150668-37-4 | |

| Record name | Cyclopropyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.